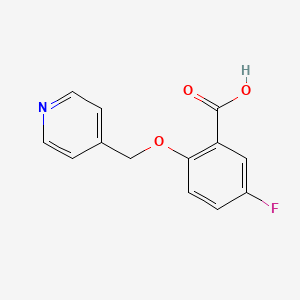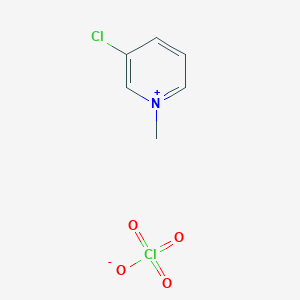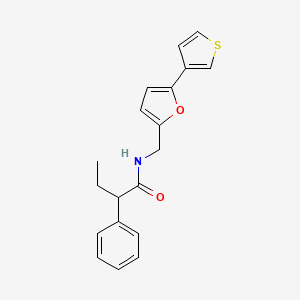![molecular formula C19H28N2O4 B2886409 tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate CAS No. 888944-34-1](/img/structure/B2886409.png)
tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . It’s likely used as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
While specific synthesis information for this compound is not available, a related compound, “tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate”, was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
This chemical is an important intermediate in the synthesis of pharmacologically active compounds. For instance, it serves as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. The compound is synthesized through steps including acylation, sulfonation, and substitution, with optimizations leading to a total yield of 20.2% (Min Wang et al., 2015). Another study focuses on synthesizing a compound crucial for Vandetanib, starting with 4-piperidinecarboxylate and achieving a total yield of 70.6% (Zhuang Wei et al., 2010).
Role in Asymmetric Synthesis
The compound is also involved in asymmetric synthesis processes, such as the production of enantiomerically pure compounds that are significant in the development of drugs with specific stereochemical configurations. For example, an efficient synthesis method for a novel D-lysine analogue with a piperidine skeleton was developed, illustrating the compound's role in constructing stereochemically complex structures (Pablo Etayo et al., 2008).
Applications in Medicinal Chemistry
In medicinal chemistry, tert-Butyl 4-[4-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate serves as a building block for synthesizing various biologically active compounds, including those with potential anticancer properties or those targeting specific receptors. A study describes its role in synthesizing tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a crucial intermediate for creating crizotinib, a treatment for certain cancers (D. Kong et al., 2016).
Role in Targeted Therapy Development
Furthermore, the compound's derivatives have been explored for their potential in developing targeted therapies, such as the synthesis of novel intermediates for small molecule anticancer drugs, highlighting the compound's versatility and importance in research aiming at novel therapeutic agents (Binliang Zhang et al., 2018).
Contribution to Structural and Functional Analysis
Its derivatives are also subjects of structural and functional analysis, contributing to the understanding of molecular interactions and stability, which is crucial for designing more effective drugs. Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and related compounds have provided insights into their crystal structures and potential applications in drug design (C. Didierjean et al., 2004).
Wirkmechanismus
Mode of Action
It is known that the compound is a key intermediate in the synthesis of vandetanib , a medication used for the treatment of certain types of cancer. Vandetanib works by inhibiting the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), thereby preventing the growth and spread of cancer cells.
Biochemical Pathways
The compound is involved in the synthesis of Vandetanib, which affects multiple biochemical pathways. Vandetanib primarily inhibits the tyrosine kinase activity of VEGFR and EGFR, disrupting the signaling pathways that promote cell proliferation and angiogenesis .
Result of Action
Vandetanib, the final product, inhibits the growth and spread of cancer cells by blocking the activity of vegfr and egfr .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect its stability and reactivity during the synthesis process .
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-methoxycarbonylphenyl)methylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-9-16(10-12-21)20-13-14-5-7-15(8-6-14)17(22)24-4/h5-8,16,20H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQNQPDICYOBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2886327.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2886334.png)
![Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2886335.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2886338.png)

![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanoic acid](/img/structure/B2886342.png)
![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine](/img/structure/B2886346.png)
![3'-((1H-indol-3-yl)methyl)-5'-(4-methoxyphenyl)-3',3a'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(5'H,6a'H)-trione](/img/structure/B2886348.png)

